molecular formula C12H17BFNO4S B6148656 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide CAS No. 1417984-77-0

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B6148656
CAS No.: 1417984-77-0
M. Wt: 301.1
InChI Key:
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a fluorine atom, a benzene ring, a sulfonamide group, and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative that undergoes a series of reactions to introduce the fluorine atom, the sulfonamide group, and the boronic acid derivative. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up to ensure high purity and yield. This involves optimizing reaction conditions, using large reactors, and implementing purification techniques such as recrystallization or chromatography. Quality control measures are also crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The boronic acid derivative can be reduced to form borane derivatives.

  • Substitution: : The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Borane derivatives.

  • Substitution: : Alkylated or arylated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.

Medicine

The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • 2-Fluoro-3-methylpyridine-5-boronic acid

Uniqueness

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to its combination of fluorine, sulfonamide, and boronic acid groups. This combination provides it with distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

1417984-77-0

Molecular Formula

C12H17BFNO4S

Molecular Weight

301.1

Purity

95

Origin of Product

United States

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